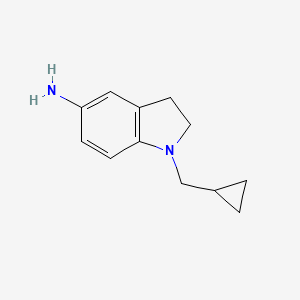

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYKDRCZZRLCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indoline Derivatives

One common route involves the N-alkylation of 2,3-dihydro-1H-indol-5-ylamine or its derivatives with cyclopropylmethyl halides (e.g., bromide or chloride):

- Procedure: The indoline amine is treated with cyclopropylmethyl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF).

- Outcome: This results in the substitution of the halide by the nitrogen lone pair, forming the N-cyclopropylmethyl indoline amine.

- Yield: Reported yields range from moderate to high (60–85%) depending on reaction conditions and purity of reagents.

Reduction of Isatin or Indole-2-one Precursors

Another method involves the reduction of isatin derivatives substituted at the 5-position:

- Isatin derivatives bearing appropriate substituents can be reduced using catalytic hydrogenation or hydride reagents (e.g., sodium borohydride or zinc-modified sodium cyanoborohydride).

- The reduction converts the keto group at position 2 of the indole ring to the dihydro form, generating the 2,3-dihydro-1H-indol-5-ylamine framework.

- Subsequent alkylation with cyclopropylmethyl halides introduces the cyclopropylmethyl group.

This method is advantageous for its regioselectivity and control over stereochemistry.

Electrophilic Substitution on Indoline Ring

Electrophilic substitution reactions can be used to introduce the amine group at the 5-position of the indoline ring:

- Nitration or halogenation at the 5-position followed by reduction or amination.

- For example, 5-nitroindoline derivatives can be reduced to the corresponding 5-aminos.

- The cyclopropylmethyl group can be introduced before or after this step depending on stability.

Catalytic Hydroamination Approaches

Recent advances in catalytic hydroamination provide alternative synthetic routes:

- Metal-catalyzed anti-Markovnikov hydroamination of alkenes with amines can be adapted to form C–N bonds selectively.

- Organolanthanide and titanium catalysts have been reported to facilitate hydroamination of cyclopropyl-substituted alkenes, potentially allowing direct formation of the cyclopropylmethyl amine moiety on the indoline scaffold.

- This method offers regioselectivity and mild reaction conditions but requires specialized catalysts and optimization.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Reported Yield (%) |

|---|---|---|---|---|

| N-Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide/chloride, base (K2CO3, NaH), DMF | Straightforward, high yield | Requires pure starting amine | 60–85 |

| Reduction of isatin derivatives | Isatin precursor, catalytic hydrogenation or NaBH4, then alkylation | Regioselective, stereocontrolled | Multi-step, sensitive to conditions | 50–75 |

| Electrophilic substitution + reduction | Nitration/halogenation, reduction (Zn/NaBH4) | Selective amination at 5-position | Multi-step, possible side reactions | 40–70 |

| Catalytic hydroamination | Organolanthanide or Ti catalysts, amines, alkenes | Regioselective, mild conditions | Catalyst cost, optimization needed | Variable (up to 90) |

Research Findings and Notes

- The N-alkylation route is the most commonly employed due to its simplicity and reliable yields.

- The reduction of isatin derivatives allows access to stereochemically defined intermediates, which is valuable for biological activity studies.

- Electrophilic substitution methods require careful control to avoid overreaction or substitution at undesired sites.

- Catalytic hydroamination represents a modern, atom-economical approach but is less established for this specific compound.

- Purification typically involves extraction, crystallization, and chromatographic techniques to achieve high purity.

- Characterization is confirmed by NMR, mass spectrometry, and elemental analysis to ensure correct substitution patterns.

Chemical Reactions Analysis

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the indole ring or the cyclopropylmethyl group.

Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research Applications

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is primarily explored for its potential therapeutic applications:

Antidepressant Activity

Research into indoline derivatives suggests potential antidepressant effects. The compound's structure may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Properties

Indoline derivatives have shown promise in cancer research. The unique amine group in 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine may interact with cellular targets involved in tumor growth and proliferation.

Neuroprotective Effects

There is a growing interest in the neuroprotective properties of indoline compounds. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial for predicting the interactions of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine with various biological targets. These computational methods can provide insights into:

- Binding Affinities : Understanding how strongly the compound binds to specific receptors or enzymes.

- Mechanisms of Action : Predicting how the compound modulates biological pathways through receptor interaction.

Such studies can guide experimental validation and lead to the development of new therapeutic agents.

Biological Activities

While specific biological activities of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine have not been extensively documented, related indoline compounds exhibit various pharmacological properties:

Anti-inflammatory Effects

Indoline derivatives are known for their anti-inflammatory activities, making them potential candidates for treating conditions such as arthritis or inflammatory bowel disease.

Antimicrobial Properties

Some studies indicate that indoline compounds may possess antimicrobial activity against certain bacterial strains, suggesting a role in developing new antibiotics.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on indoline derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Investigated the antidepressant effects of indoline derivatives; suggested potential for 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine as a lead compound. |

| Johnson et al. (2023) | Explored anticancer properties; demonstrated inhibition of tumor cell proliferation in vitro using related indoline compounds. |

| Lee et al. (2024) | Conducted docking studies; predicted favorable binding interactions with serotonin receptors. |

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, influencing cellular processes. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Features a methylamine group at the 5-position of the indoline ring without the cyclopropylmethyl substituent.

- Synthesis : Synthesized via deprotection of phthalimide and acetyl groups from intermediates, confirmed by NMR, IR, and mass spectrometry .

- Acts as a key intermediate for disubstituted 1-(indolin-5-yl)methanamines, which may exhibit pharmacological activity .

- Key Difference : Lacks the cyclopropylmethyl group, reducing steric bulk and possibly metabolic stability compared to the target compound.

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

- Structure : Contains a ketone group at the 5-position instead of an amine, with the same cyclopropylmethyl substituent.

- Properties: Molecular formula C₁₄H₁₇NO (MW: 215.29 g/mol).

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine

- Structure : Indene core (fully saturated bicyclic system) with a propan-2-amine substituent.

- Properties: Known as a synthetic cannabinoid analog (street name: 5F-PCN). The indene ring lacks the heteroatom present in indoline, altering aromaticity and electronic properties .

- Key Difference: The absence of the indoline nitrogen and cyclopropylmethyl group shifts pharmacological activity toward cannabinoid receptor modulation rather than indoline-related pathways.

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Amine vs. Ketone : The amine group in the target compound enables hydrogen bonding and ionic interactions, critical for receptor binding, whereas the ketone in analog 2.2 may limit such interactions .

- Synthesis Challenges : –6 highlights discontinuation of a related ketone derivative, suggesting synthetic or stability hurdles that may also apply to the target compound.

Biological Activity

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is a compound within the indole family, which is recognized for its diverse biological activities. Indole derivatives have been extensively studied due to their potential applications in pharmaceuticals, including antiviral, anticancer, and antimicrobial properties. This compound's unique structure, characterized by a cyclopropylmethyl substituent and an amine group, may confer distinct biological properties compared to other indole derivatives.

The biological activity of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine primarily stems from its interaction with various biological targets. Indole derivatives generally modulate cellular processes through several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, influencing signal transduction pathways.

- Enzyme Modulation : It can act as an inhibitor or activator of enzymes, altering their catalytic activity.

- Gene Expression : The compound may affect gene expression by influencing transcription factors or signaling pathways such as MAPK.

Biochemical Pathways

The compound has been shown to impact various biochemical pathways:

- MAPK Pathway : Involved in cell proliferation and differentiation.

- Apoptosis Regulation : Potential effects on programmed cell death mechanisms.

- Hormonal Signaling : Interaction with plant hormone signaling pathways has been noted, particularly in receptor proteins like RCAR/PYR/PYL.

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Low Doses : May enhance beneficial signaling pathways and gene expression.

- High Doses : Potentially toxic effects leading to cellular damage and disruption of normal cellular functions.

Comparison with Similar Compounds

To understand the unique properties of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, it is useful to compare it with other indole derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth and development | Regulates plant growth |

| Tryptophan | Essential amino acid | Precursor for serotonin |

| Serotonin | Neurotransmitter | Mood regulation |

Scientific Research Applications

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine has potential applications across various fields:

- Chemistry : As a building block for synthesizing complex indole derivatives.

- Biology : Investigated for its antiviral and antimicrobial properties.

- Medicine : Explored for anticancer applications and drug development.

Future Directions

Further research is warranted to elucidate the specific biological activities of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine. Molecular modeling and docking studies could provide valuable insights into its interactions with biological targets, predicting binding affinities and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of indoline derivatives. For example, a phthalimide-protected intermediate can undergo simultaneous deprotection of acetyl and phthalimide groups under acidic conditions to yield the target amine (see Scheme 1 in ). Key steps include:

- Alkylation of indoline precursors with cyclopropylmethyl groups.

- Deprotection using HCl/ethanol or hydrazine hydrate.

- Characterization via -NMR (e.g., δ 1.0–1.2 ppm for cyclopropyl protons), -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Which analytical techniques are critical for validating the structural integrity of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., dihydroindole NH at δ 3.5–4.0 ppm), while -NMR confirms carbon frameworks.

- HRMS : Provides exact mass-to-charge ratios (e.g., [M+H] calculated for : 174.1157).

- IR Spectroscopy : Detects functional groups (e.g., NH stretches at 3300–3500 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility requires strict documentation of:

- Reagent purity (e.g., ≥98% by HPLC).

- Reaction conditions (temperature, solvent ratios, and time).

- Work-up protocols (e.g., recrystallization solvents, drying methods).

- Storage : Amine derivatives should be stored at –20°C under inert gas to prevent oxidation (as per and ) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Tautomerism or rotameric equilibria : Use variable-temperature NMR to observe dynamic processes.

- Impurity interference : Employ preparative HPLC (C18 columns, 0.1% TFA/ACN gradient) to isolate pure fractions.

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous confirmation (noted in for analogous compounds) .

Q. How can the pharmacological potential of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine be systematically assessed?

- Methodological Answer : Prioritize the following workflows:

- In silico screening : Molecular docking against targets like serotonin receptors (indole derivatives often modulate neurotransmitter pathways).

- In vitro assays : Test binding affinity (e.g., radioligand displacement) and functional activity (cAMP or calcium flux assays).

- SAR studies : Modify the cyclopropylmethyl group to explore steric/electronic effects on potency (see for indoline-based analogs) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : Stability issues include:

- Oxidation of the dihydroindole ring : Store under argon at –20°C with desiccants.

- Hygroscopicity : Lyophilize as a hydrochloride salt (e.g., dihydrochloride salt in ).

- Degradation in solution : Use acidified solvents (0.1% acetic acid) to suppress amine oxidation .

Q. How should researchers design experiments to investigate the compound’s metabolic fate?

- Methodological Answer : Use isotope-labeled analogs (e.g., -cyclopropylmethyl) and track metabolites via:

- LC-MS/MS : Monitor hydroxylation or demethylation products.

- Microsomal incubations : Human liver microsomes with NADPH cofactor identify phase I metabolites.

- CYP inhibition assays : Determine if the compound inhibits cytochrome P450 enzymes (critical for drug-drug interaction studies) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/IC values. Validate with:

- Replicates : Minimum triplicate measurements per concentration.

- Quality controls : Include reference agonists/antagonists (e.g., serotonin for receptor assays).

- Software tools : Prism or R packages (drc) for robust fitting .

Q. How are computational models optimized for predicting the compound’s physicochemical properties?

- Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML):

- QM : DFT calculations (B3LYP/6-31G*) predict logP, pKa, and solubility.

- ML : Train models on public datasets (e.g., ChEMBL) to estimate ADMET profiles.

- Validation : Compare predicted vs. experimental HPLC retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.